Glafenine N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

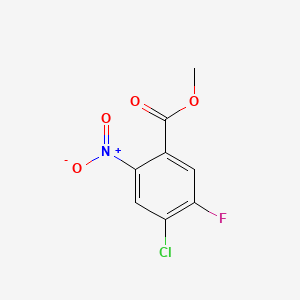

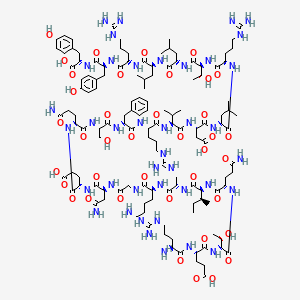

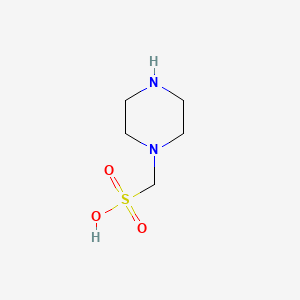

Glafenine N-Oxide is a derivative of glafenine, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound has a molecular formula of C19H17ClN2O5 and a molecular weight of 388.8 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glafenine N-Oxide typically involves the oxidation of glafenine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in methanol, and sodium perborate in acetic acid . These reagents facilitate the formation of the N-oxide under mild reaction conditions, ensuring high yields and efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes using the aforementioned reagents. The use of continuous flow reactors and microreactors can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Glafenine N-Oxide undergoes various chemical reactions, including:

Oxidation: Conversion of glafenine to its N-oxide form.

Reduction: The N-oxide can be reduced back to glafenine under specific conditions.

Substitution: Potential substitution reactions involving the aromatic rings and functional groups.

Common Reagents and Conditions:

Oxidation: Sodium percarbonate, titanium silicalite (TS-1), sodium perborate.

Reduction: Catalytic hydrogenation or chemical reduction using agents like zinc dust and acetic acid.

Major Products:

Oxidation: this compound.

Reduction: Glafenine.

Aplicaciones Científicas De Investigación

Glafenine N-Oxide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Drug Metabolism Studies: Investigating the metabolic pathways and biotransformations of NSAIDs.

Pharmacological Research: Exploring the effects of N-oxide derivatives on various biological targets.

Mecanismo De Acción

The mechanism of action of Glafenine N-Oxide involves its role as a proteostasis modulator. It affects the folding and trafficking of proteins, particularly in the context of cystic fibrosis transmembrane regulator (CFTR) mutants . By inhibiting cyclooxygenase 2 (COX-2) and modulating the arachidonic acid pathway, this compound can rescue certain CFTR mutants, enhancing their stability and function .

Comparación Con Compuestos Similares

Glafenine: The parent compound, known for its analgesic and anti-inflammatory properties.

Hydroxyglafenine: A hydroxylated derivative of glafenine.

Glafenic Acid: A major metabolite of glafenine, formed through hydrolysis.

Uniqueness of Glafenine N-Oxide: this compound stands out due to its unique N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to modulate proteostasis and rescue CFTR mutants highlights its potential in pharmacological research .

Propiedades

Número CAS |

1391052-91-7 |

|---|---|

Fórmula molecular |

C19H17ClN2O5 |

Peso molecular |

388.804 |

Nombre IUPAC |

2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate |

InChI |

InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2 |

Clave InChI |

YCLRZGMFJXEHFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |

Sinónimos |

2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)